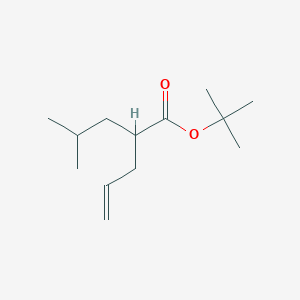
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C13H24O2. This compound is characterized by its ester functional group and a pentenoic acid backbone, which includes a double bond at the fourth carbon position. The compound is also known for its structural complexity, featuring both a 2-methylpropyl and a 1,1-dimethylethyl (tert-butyl) group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester typically involves esterification reactions. One common method is the reaction of 4-Pentenoic acid with 2-methylpropanol and tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
化学反应分析
Types of Reactions
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to alcohol.
Substitution: Ammonia or amines for converting the ester to amides.
Major Products
Epoxides: and from oxidation.
Alcohols: from reduction.
Amides: and from substitution reactions.
科学研究应用
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive ester group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of ester-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The double bond in the pentenoic acid moiety can participate in addition reactions, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved are primarily related to its reactivity as an ester and an alkene.
相似化合物的比较
Similar Compounds
4-Pentenoic acid, 1,1-dimethylethyl ester: Similar structure but lacks the 2-methylpropyl group.
3-Butenoic acid, 1,1-dimethylethyl ester: Similar ester group but with a different alkene position.
2-Methyl-3-pentenoic acid, 1,1-dimethylethyl ester: Similar ester group but with a different alkene and methyl group position.
Uniqueness
4-Pentenoic acid, 2-(2-methylpropyl)-, 1,1-dimethylethyl ester is unique due to its combination of a pentenoic acid backbone with both a 2-methylpropyl and a 1,1-dimethylethyl group
属性
CAS 编号 |
208579-48-0 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC 名称 |
tert-butyl 2-(2-methylpropyl)pent-4-enoate |
InChI |
InChI=1S/C13H24O2/c1-7-8-11(9-10(2)3)12(14)15-13(4,5)6/h7,10-11H,1,8-9H2,2-6H3 |
InChI 键 |
JOYPGJFSOQXWPM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(CC=C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14239513.png)

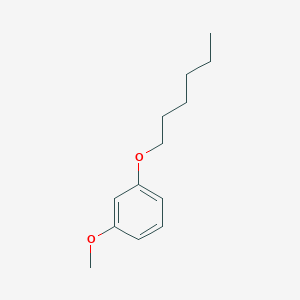
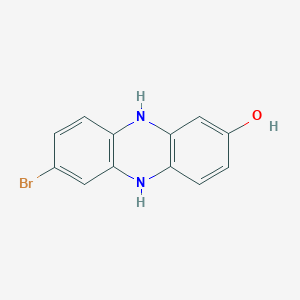
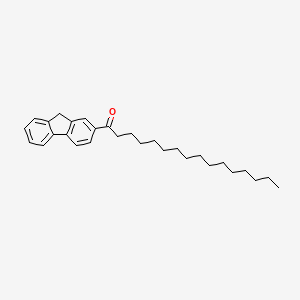

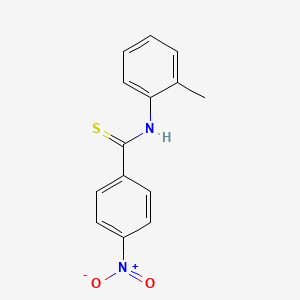
![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)
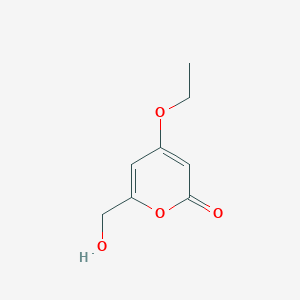
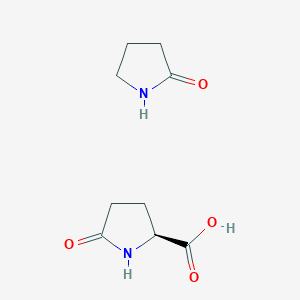
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
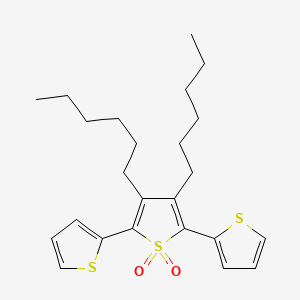
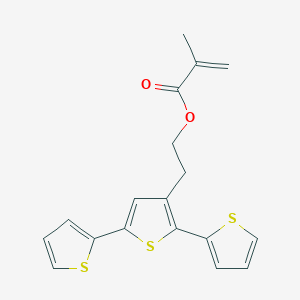
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
